1-(4-Chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione
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Description
1-(4-Chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione, also known as CDDO-Me, is a synthetic triterpenoid compound that has gained attention in the scientific community due to its potential therapeutic properties. CDDO-Me has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel drugs.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
The synthesis of related pyrazine derivatives has been a focal point in the field of heterocyclic chemistry, highlighting innovative methodologies and chemical properties. For instance, the one-pot synthesis of dipyrido[1,2-a:1′,2′-d]pyrazine-2,8-dione derivatives demonstrates the potential for efficient production of complex molecules through the Hilbert-Johnson reaction, showcasing the utility in generating compounds with specific configurations and potential functionalities (Oresic et al., 2001).
Biological Activities
The exploration of pyrazine derivatives for their biological activities has led to significant findings. Research into novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety has indicated promising antimicrobial and anti-inflammatory properties, underscoring the potential of pyrazine derivatives in therapeutic applications (Kendre et al., 2015).
Material Science and Optoelectronic Properties
Pyrazine derivatives have also been investigated for their optoelectronic properties. The synthesis and study of 2,5-di(aryleneethynyl)pyrazine derivatives highlight their potential in light-emitting devices due to their intriguing structural and optoelectronic characteristics. This research reveals the adaptability of pyrazine derivatives for applications in organic electronics and photonics, offering insights into the design of materials with desirable electronic and luminescent properties (Zhao et al., 2004).
Antitumor Activities
The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the core pyrazine structure, have demonstrated significant cytotoxic activity against various cancer cell lines. This research underscores the potential of structurally related compounds in the development of new anticancer agents, reflecting the broad applicability of pyrazine derivatives in medicinal chemistry (Deady et al., 2003).
properties
IUPAC Name |
1-(4-chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-3-4-14(2)15(11-13)12-21-9-10-22(19(24)18(21)23)17-7-5-16(20)6-8-17/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOHYOJPSMCKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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